molecular formula C17H34O4 B1141632 Monomyristin CAS No. 27214-38-6

Monomyristin

Cat. No. B1141632
CAS RN: 27214-38-6
M. Wt: 302.45
InChI Key:
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Description

Synthesis Analysis

Monomyristin and its derivatives can be synthesized through various chemical reactions. Nurmala et al. (2018) described the preparation of this compound derivatives from myristic acid and palmitic acid through transesterification and enzymatic hydrolysis processes. The synthesis involved transesterification between ethyl myristate and 1,2-O-isopropylidene glycerol, followed by enzymatic hydrolysis of triglycerides (Nurmala, A., Fitria, A., Pranowo, D., Sholikhah, E. N., Kurniawan, Y. S., & Kuswandi, B., 2018). Additionally, Langone et al. (2002) conducted the synthesis in a solvent-free system, highlighting the efficiency and environmental friendliness of this method (Langone, M. A. P., Abreu, M. E., Rezende, M., & Sant'anna, G. L., 2002).

Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various spectroscopic techniques. Nurmala et al. (2018) utilized Fourier transform infrared (FTIR) spectrophotometer, gas or liquid chromatography-mass spectrometer (GC-MS or LC-MS), and proton and carbon nuclear magnetic resonance (1H- and 13C-NMR) spectrometers to confirm the structure of synthesized this compound derivatives (Nurmala et al., 2018).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including saponification and esterification, which are crucial for its application in different fields. Jellinek and Gordon (2007) studied the saponification of α-monomyristin in aqueous alkaline acetone, providing insights into its chemical reactivity (Jellinek, H., & Gordon, A., 2007).

Physical Properties Analysis

The physical properties of this compound, such as phase behavior and temperature-composition phase diagrams, have been studied to understand its behavior in different environments. Briggs and Caffrey (1994) constructed the temperature-composition phase diagram of monomyristolein in water, identifying various phases including lamellar crystalline and liquid crystalline phases (Briggs, J., & Caffrey, M., 1994).

Chemical Properties Analysis

This compound exhibits significant antibacterial and antifungal activities, which have been evaluated in various studies. Nurmala et al. (2018) found that this compound showed high antibacterial and antifungal activities, demonstrating its potential as a biocompatible antimicrobial agent (Nurmala et al., 2018). Furthermore, Jumina et al. (2019) synthesized monomyristoyl ester derivatives and evaluated their antimicrobial activity, confirming the potential of this compound derivatives as antimicrobial agents (Jumina, J., Mutmainah, M., Purwono, B., Kurniawan, Y. S., & Syah, Y. M., 2019).

Scientific Research Applications

  • Antibacterial and Antifungal Properties : Monomyristin has shown high antibacterial and antifungal activities, particularly against Staphylococcus aureus, Aggregatibacter actinomycetemcomitans, Escherichia coli, and Candida albicans (Nurmala et al., 2018).

  • Antiproliferative Activity Against Cancer Cells : Encapsulating this compound in polymeric nanoparticles improved its antiproliferative activity against cervical cancer cells, specifically HeLa cells. This encapsulation technique increased its efficacy at lower doses compared to free this compound (Boondireke et al., 2019).

  • Formulation in Nanoparticles for Increased Bioavailability : this compound has been successfully encapsulated inside dextran-covered poly(lactic acid) nanoparticles, which enhanced its bioavailability. This encapsulation was critical for increasing its therapeutic efficacy, especially in the context of treating cervical cancer cells (Boondireke et al., 2020).

  • Inhibition of Bacterial Spores and Vegetative Cells : Studies found that this compound inhibited the growth of various Bacillus and Clostridium strains, affecting both spores and vegetative cells. This suggests its potential use in controlling bacterial growth in different settings (Chaibi et al., 1996).

  • Synthesis in Solvent-Free Systems : this compound has been synthesized in solvent-free systems, demonstrating the feasibility of producing medium-chain monoglycerides using a simple batch reactor. This method offers a more environmentally friendly and potentially scalable approach for this compound production (Langone et al., 2002).

Mechanism of Action

Target of Action

Monomyristin, also known as 1-Monomyristin, is primarily targeted against various microorganisms, including bacteria and fungi . It has shown high antibacterial activity against Staphylococcus aureus and Aggregatibacter actinomycetemcomitans , and antifungal activity against Candida albicans . These organisms are responsible for various infections in humans, making this compound a potential antimicrobial agent.

Mode of Action

This compound is an amphiphilic compound, meaning it has both lipophilic (fat-loving) and hydrophilic (water-loving) properties . This allows it to interact with the lipid bilayer of microbial cell membranes. The lipophilic properties of this compound, donated by an acyl group from fatty acid, allow it to bind to the lipid bilayer and other components on the cell membrane of the microbial organism and damage it .

Biochemical Pathways

This compound inhibits the hydrolysis of 2-oleoylglycerol and fatty acid amide hydrolase (FAAH) activity . By interacting with these biochemical pathways, this compound can disrupt the normal functioning of microbial cells, leading to their death.

Result of Action

The primary result of this compound’s action is the disruption of microbial cell membranes, leading to cell death . This makes it an effective antibacterial and antifungal agent. It has been found to show higher antibacterial activity against certain bacteria and higher antifungal activity against Candida albicans compared to the positive control .

properties

IUPAC Name

2,3-dihydroxypropyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h16,18-19H,2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBSHORRWZKAKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0042454
Record name (+/-)-2,3-Dihydroxypropyl tetradecanoate
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Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

589-68-4, 27214-38-6, 75685-84-6
Record name 1-Monomyristin
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Record name Glyceryl monomyristate
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Record name Glycerol monomyristate
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Record name Tetradecanoic acid, 2,3-dihydroxypropyl ester
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Record name 1-Monomyristin
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Record name Tetradecanoic acid, monoester with 1,2,3-propanetriol
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Record name Glycerol monomyristate
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Record name GLYCERYL 1-MYRISTATE
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Q & A

Q1: Does monomyristin exhibit antibacterial and antifungal properties?

A1: Yes, research suggests that this compound demonstrates antibacterial and antifungal activity. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli []. This compound's antifungal activity has been observed against Candida albicans [].

Q2: How does this compound exert its antibacterial effect?

A2: this compound's antibacterial mechanism appears to be related to its interaction with cell membranes. Against Gram-positive bacteria (e.g., S. aureus, B. subtilis), this compound causes cell membrane destruction []. In contrast, against Gram-negative bacteria (e.g., P. aeruginosa, E. coli), it primarily damages the lipopolysaccharides within the cell walls [].

Q3: Does the position of the acyl group on the glycerol backbone influence this compound's antibacterial activity?

A3: Yes, studies have shown that the position of the acyl group significantly influences the antibacterial activity of this compound. 1-Monomyristin exhibited higher activity against S. aureus, Aggregatibacter actinomycetemcomitans, and C. albicans compared to 2-monomyristin [].

Q4: Are there synergistic effects with other compounds?

A4: Interestingly, synergistic relationships have been observed between this compound and other monoglycerides, such as monolaurin, in inhibiting the growth of Staphylococcus aureus [].

Q5: Does this compound affect bacterial spores?

A5: this compound has been shown to impact the heat resistance of Bacillus cereus spores. Interestingly, its presence at certain concentrations increased the spores’ heat resistance, potentially by interacting with spore membranes [].

Q6: How does this compound impact spore germination?

A6: Research suggests that this compound can inhibit the germination of Bacillus cereus and Clostridium botulinum spores, possibly by interfering with the germinant's access to its binding site(s) and disrupting processes leading to heat resistance loss [].

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C17H34O4, and its molecular weight is 302.46 g/mol.

Q8: How is this compound typically characterized?

A8: Common characterization techniques for this compound include Fourier transform infrared (FTIR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) []. These techniques help confirm its structure and purity.

Q9: What are some applications of this compound?

A9: this compound finds applications in various fields:

  • Food Industry: As an emulsifier in food products like bread and ice cream to improve texture, stability, and delay staling [, ].
  • Pharmaceuticals: As a potential carrier for drug delivery systems like cubosomes and nanoparticles [, ].
  • Antimicrobial agent: Its antibacterial and antifungal properties make it a potential candidate for developing antimicrobial agents for food preservation or medical applications [, ].

Q10: How does the chain length of monoglycerides affect their functionality in food applications?

A10: The chain length of monoglycerides significantly influences their functionality in food applications:

  • Texture and Staling: In bread made with waxy cornstarch, this compound, alongside monopalmitin, was more effective at decreasing firmness and stale flavor compared to monostearin [].

Q11: How does this compound behave at the hexane/water interface?

A11: this compound acts as a surfactant, decreasing the interfacial tension between hexane and water []. Its adsorbed film at this interface exhibits an expanded state, suggesting a less ordered arrangement compared to closely packed molecules [].

Q12: How does this compound interact with amylose?

A12: this compound can form complexes with amylose, a linear component of starch. Depending on the temperature and duration of heat treatment, these complexes can adopt either an amorphous structure (form I) or a crystalline structure (form II) []. The formation of these complexes can influence the texture and properties of starch-containing food products.

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